The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide is a complex organic molecule that integrates a pyrazolo-triazine core with specific substituents that enhance its chemical and biological properties. This compound is classified as a pyrazolo[1,5-d][1,2,4]triazine derivative, which is known for its diverse applications in medicinal chemistry and material science.
This compound is part of a broader class of heterocyclic compounds that have been synthesized for various applications in pharmaceuticals and agrochemicals. The specific synthesis and characterization of this compound can be found in chemical databases and research publications that focus on organic synthesis and medicinal chemistry.
The synthesis of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide typically involves several steps:
The molecular structure of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide features a complex arrangement:
The structural details can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide |
InChI | InChI=1S/C22H22BrN5O/c1-3-14(24)16(25)17(18(27)28)19(20(26)21(22)23)15(12-10-11)13/h10-13H,3H2,(H,24)(H,27)(H,28) |
InChI Key | A unique identifier for the compound |
The compound can participate in various chemical reactions typical for amides and heterocycles:
Understanding reaction conditions (solvents, temperature) is crucial for predicting product formation and yields.
The mechanism of action for 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide largely depends on its interaction with biological targets:
Research indicates that similar compounds exhibit activities such as anti-inflammatory or anticancer effects by modulating pathways related to cell proliferation and apoptosis.
The physical properties include:
Key chemical properties include:
The compound has several potential applications:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8